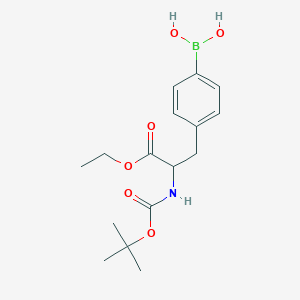
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further substituted with a tert-butoxycarbonyl-protected amino group and an ethoxy-oxopropyl chain. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the phenylboronic acid derivative, followed by the introduction of the tert-butoxycarbonyl-protected amino group and the ethoxy-oxopropyl chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the ethoxy-oxopropyl chain can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of amino derivatives.
Aplicaciones Científicas De Investigación
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design. The compound’s effects are mediated through its ability to inhibit enzymes, modulate protein-protein interactions, and alter cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups.
(S)-4-(2-Amino-3-ethoxy-3-oxopropyl)phenylboronic acid: Similar structure but without the tert-butoxycarbonyl protection.
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-oxopropyl)phenyl)boronic acid: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropyl)phenyl)boronic acid is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential applications. The tert-butoxycarbonyl protection allows for selective deprotection and functionalization, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
[4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO6/c1-5-23-14(19)13(18-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)17(21)22/h6-9,13,21-22H,5,10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNKCOAKHZDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OCC)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

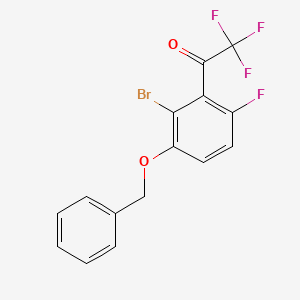
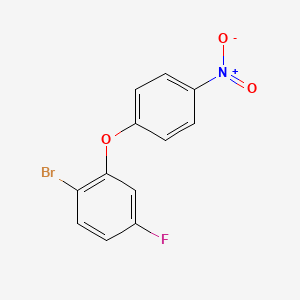

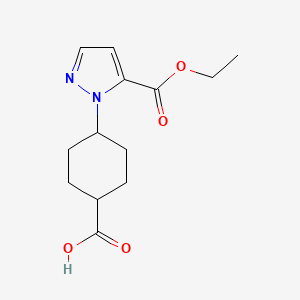
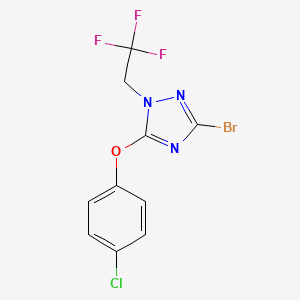
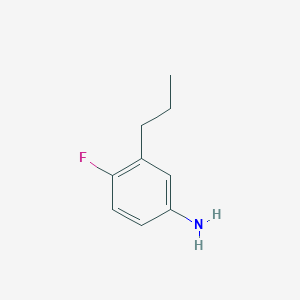
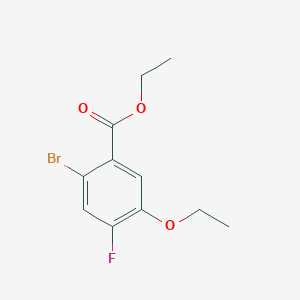
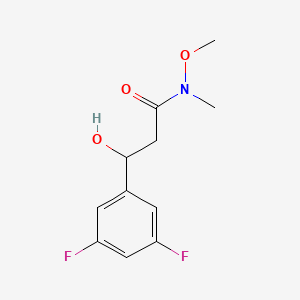

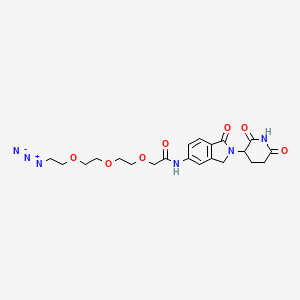
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)

![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
